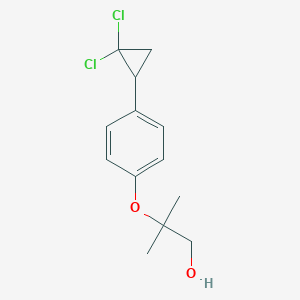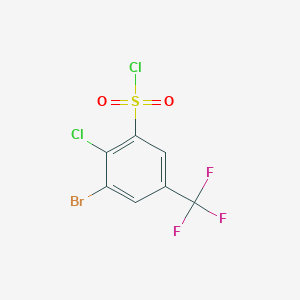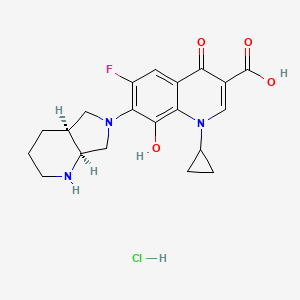
5-Deschlorolifitegrast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deschlorolifitegrast is a chemical compound with the molecular formula C29H25ClN2O7S and a molecular weight of 581.04. It is a derivative of lifitegrast, which is known for its use in treating dry eye disease. This compound is primarily used in neurology research and as a reference material in analytical standards .
Vorbereitungsmethoden
The preparation of 5-Deschlorolifitegrast involves several synthetic routes and reaction conditions. One common method includes the reaction of benzofuran-6-carbonyl chloride with 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Analyse Chemischer Reaktionen
5-Deschlorolifitegrast undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
Hydrolysis: This reaction involves the breaking of a chemical bond by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Deschlorolifitegrast has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: It is used in studies related to cellular signaling and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders and inflammatory diseases.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of 5-Deschlorolifitegrast involves its binding to the integrin lymphocyte function-associated antigen-1 (LFA-1) on the surface of leukocytes. This binding blocks the interaction of LFA-1 with intercellular adhesion molecule-1 (ICAM-1), which is overexpressed in certain inflammatory conditions. By inhibiting this interaction, this compound reduces the recruitment and activation of T-cells, thereby decreasing inflammation .
Vergleich Mit ähnlichen Verbindungen
5-Deschlorolifitegrast is similar to lifitegrast, which is also an LFA-1 antagonist used in the treatment of dry eye disease. this compound lacks a chlorine atom that is present in lifitegrast, which may result in different pharmacokinetic and pharmacodynamic properties. Other similar compounds include:
Lifitegrast: Used for dry eye disease treatment.
SAR 1118: Another LFA-1 antagonist with similar applications.
SHP-606: A derivative of lifitegrast with potential therapeutic uses
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
2322380-15-2 |
|---|---|
Molekularformel |
C29H25ClN2O7S |
Molekulargewicht |
581.0 g/mol |
IUPAC-Name |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1 |
InChI-Schlüssel |
UTAKOILOLQKSMB-DEOSSOPVSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)




![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)




